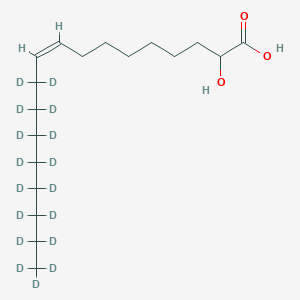
(Rac)-Idroxioleic acid-d17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Idroxioleic acid-d17, also known as 2-Hydroxyoleic acid-d17, is a synthetic derivative of oleic acid. This compound is characterized by the presence of a hydroxyl group at the second carbon of the oleic acid chain and the incorporation of deuterium atoms, which are isotopes of hydrogen, into its structure. The deuterium labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Idroxioleic acid-d17 typically involves the hydroxylation of oleic acid. One common method is the epoxidation of oleic acid followed by hydrolysis to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of peracids or hydrogen peroxide for the epoxidation step, followed by acidic or basic hydrolysis.
For the deuterium labeling, deuterated reagents such as deuterium oxide (D2O) or deuterated solvents are used during the synthesis to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents in industrial settings requires careful handling and optimization to maintain the isotopic purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Idroxioleic acid-d17 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Esterification can be achieved using carboxylic acids and acid catalysts, while etherification can be performed using alkyl halides and bases.
Major Products
Oxidation: Formation of 2-ketooleic acid or 2-aldehydooleic acid.
Reduction: Formation of 2-hydroxystearic acid.
Substitution: Formation of 2-hydroxyoleic acid esters or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Rac)-Idroxioleic acid-d17 is used as a model compound to study the behavior of hydroxylated fatty acids. Its deuterium labeling allows researchers to trace its metabolic fate and interactions in various chemical reactions.
Biology
In biological research, this compound is used to investigate the role of hydroxylated fatty acids in cellular processes. It has been shown to interact with cell membranes, altering lipid organization and membrane fluidity .
Medicine
In medicine, this compound has demonstrated potential anti-tumor properties. It has been found to impair the growth of cancer cells and induce apoptosis, making it a candidate for further investigation as an anti-cancer agent .
Industry
In industrial applications, this compound is used in the formulation of specialized lubricants and surfactants due to its unique chemical properties.
Mécanisme D'action
(Rac)-Idroxioleic acid-d17 exerts its effects primarily through interactions with cell membranes. By integrating into the lipid bilayer, it alters membrane fluidity and organization, which can affect various cellular processes. The compound has been shown to induce apoptosis in cancer cells by promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyoleic acid: The non-deuterated version of (Rac)-Idroxioleic acid-d17.
Oleic acid: The parent compound without the hydroxyl group.
2-Ketooleic acid: An oxidized derivative of 2-hydroxyoleic acid.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. Its hydroxyl group also imparts distinct chemical and biological properties compared to its parent compound, oleic acid, and other derivatives.
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique structure, featuring a hydroxyl group and deuterium labeling, makes it a valuable tool for studying the behavior of hydroxylated fatty acids and their interactions within biological systems.
Propriétés
Formule moléculaire |
C18H34O3 |
|---|---|
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Clé InChI |
JBSOOFITVPOOSY-DUGYPAGXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCC(C(=O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



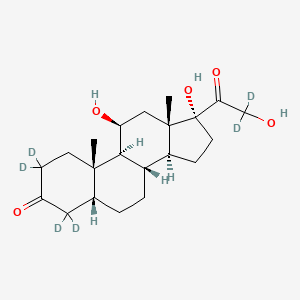
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)

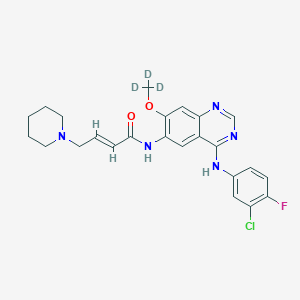
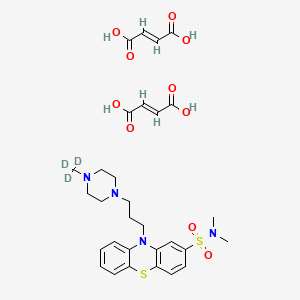
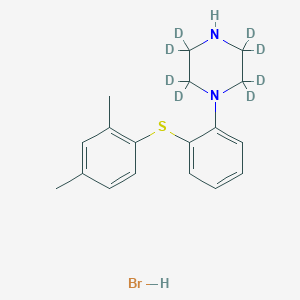
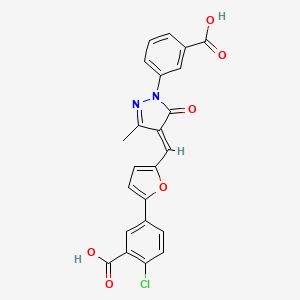
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
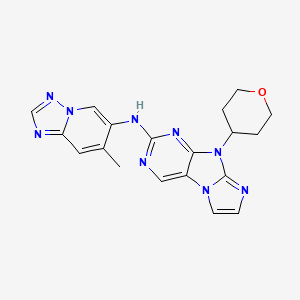
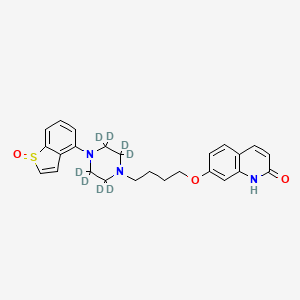
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
